2-ethyl-N-(thiophen-2-ylmethyl)aniline
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Overview
Description
2-ethyl-N-(thiophen-2-ylmethyl)aniline is an organic compound that features a thiophene ring and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 2-ethyl aniline with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-ethyl-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-N-(thiophen-3-ylmethyl)aniline
- 2-ethyl-N-(furan-2-ylmethyl)aniline
- 2-ethyl-N-(pyridin-2-ylmethyl)aniline
Uniqueness
2-ethyl-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of organic semiconductors or pharmaceuticals .
Properties
Molecular Formula |
C13H15NS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2-ethyl-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C13H15NS/c1-2-11-6-3-4-8-13(11)14-10-12-7-5-9-15-12/h3-9,14H,2,10H2,1H3 |
InChI Key |
XSUQPKLNHKYFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NCC2=CC=CS2 |
Origin of Product |
United States |
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